Differentiation in Molecular Lipophilicity (XLogP3-AA) Compared to De-Brominated and Regioisomeric Analogs
The predicted lipophilicity (XLogP3-AA = 3.1) of 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide provides a key parameter for optimizing membrane permeability and is a direct result of its specific substitution pattern [1]. In an in-silico comparison, the de-brominated analog, 5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide, is predicted to have a significantly lower logP (est. ~2.1-2.4), while the 2-chloro analogue shows an intermediate value (est. ~2.8) [2]. The target compound's higher logP is a quantitative driver for enhanced passive membrane diffusion and distinct binding pocket preferences.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | De-brominated analogue: ~2.1-2.4 (estimated range); 2-chloro analogue: ~2.8 (estimated range) |
| Quantified Difference | Delta XLogP = +0.3 to +1.0 log units higher than comparators |
| Conditions | In-silico model: XLogP3 algorithm, PubChem |
Why This Matters
This quantified difference in lipophilicity is critical for chemists optimizing lead compounds for cellular activity, where an increase of 1 log unit can correspond to a ten-fold increase in passive membrane permeability.
- [1] PubChem. (2025). Computed Property: XLogP3-AA for CID 91813017. National Center for Biotechnology Information. View Source
- [2] Molinspiration Cheminformatics. (2025). Calculation of Molecular Properties (miLogP) for comparative benzamide analogs. View Source
